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Technical Support Center: Protocols for Iron Removal from Holo-Enterobactin

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Compound of Interest		
Compound Name:	apo-Enterobactin	
Cat. No.:	B10823528	Get Quote

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of iron from holo-enterobactin.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental process of removing iron from holo-enterobactin.

FAQs

- Q1: What is the primary mechanism for iron release from enterobactin in vivo? A1: In bacteria such as E. coli, the primary mechanism for iron release from the ferric-enterobactin complex is through enzymatic hydrolysis.[1] The enzyme Ferric Enterobactin Esterase (Fes) cleaves the three ester bonds of the trilactone backbone, which dismantles the chelate and releases the iron ion.[1][2]
- Q2: Can iron be removed from enterobactin without enzymatic degradation? A2: Yes, iron release can be facilitated by non-enzymatic methods. A combination of acidification (low pH) and chemical reduction of the ferric (Fe³⁺) to the ferrous (Fe²⁺) ion can also lead to the release of iron from the enterobactin complex.[3][4][5] Under acidic conditions, the protonation of the complex makes iron release through reduction more favorable.[1][5]







- Q3: Why is my **apo-enterobactin** sample showing low activity in a CAS assay? A3: There are several potential reasons for low activity. The enterobactin sample may have degraded; proper storage at low temperatures and protection from light is crucial.[6] The pH of the assay buffer might be incorrect, as the iron-chelating efficiency of enterobactin is pH-dependent.[6] It is also possible that the enterobactin is already complexed with iron (holoenterobactin), in which case it will not show chelating activity.[6]
- Q4: How can I confirm the successful removal of iron from holo-enterobactin? A4: The
 removal of iron can be confirmed by a colorimetric change; the red-brown color of the ferricenterobactin complex will disappear. You can also use HPLC analysis to separate the apoenterobactin from any remaining holo-enterobactin and degradation products.[4]
 Additionally, a successful iron removal will result in restored iron-chelating activity, which can
 be measured using the Chrome Azurol S (CAS) assay.[6]

Troubleshooting Common Problems



Problem	Possible Cause(s)	Troubleshooting Step(s)
Incomplete iron removal (sample retains a reddish tint)	Insufficient reagent concentration or reaction time.	Increase the concentration of the acid or reducing agent, or extend the incubation period. Monitor the reaction spectrophotometrically.
pH is not optimal for iron release.	Verify and adjust the pH of the solution to the recommended acidic range (e.g., pH 2.5-4.0). [4]	
Inefficient enzymatic activity.	Ensure the Ferric Enterobactin Esterase (Fes) is active and used at an appropriate concentration. Check for optimal buffer conditions and temperature for the enzyme.	
Degradation of enterobactin during the protocol	Harsh acidic conditions or prolonged exposure to low pH.	Minimize the duration of exposure to strong acids. Consider using a milder acidic condition and monitor for degradation via HPLC.[4]
Instability of the apo-form.	Once iron is removed, handle the apo-enterobactin in an inert atmosphere if possible and store it at low temperatures, protected from light, to prevent degradation.[6]	
Inconsistent results between experimental replicates	Pipetting errors or inaccurate measurements.	Ensure all pipettes are calibrated. Prepare a master mix of reagents to add to each sample to minimize variability.
Variability in starting material.	Ensure the initial holo- enterobactin solution is	



homogeneous before aliquoting.

Experimental Protocols

Below are detailed methodologies for removing iron from holo-enterobactin using both chemical and enzymatic approaches.

Protocol 1: Chemical-Mediated Iron Removal (Acidification and Reduction)

This protocol utilizes acidic conditions to facilitate the release of iron from the enterobactin complex.

Methodology

- Preparation of Holo-Enterobactin Solution:
 - Dissolve the holo-enterobactin sample in a suitable buffer (e.g., phosphate buffer) at a known concentration.
- Acidification:
 - Acidify the holo-enterobactin solution to a pH of approximately 2.5 by adding a strong acid such as HCI.[4]
 - This protonation of the complex alters the coordination of the iron center, making it more susceptible to release.[4]
- Separation of Released Iron:
 - Separate the released iron from the apo-enterobactin. This can be achieved through ultrafiltration using a membrane with a low molecular weight cutoff (e.g., 10 kDa) if the enterobactin is bound to a larger molecule.[4]
 - Alternatively, size-exclusion chromatography (e.g., Sephadex LH-20) can be employed.



- Purification and Analysis:
 - The filtrate or appropriate fractions containing the apo-enterobactin can be further purified using HPLC.[4]
 - Monitor the HPLC effluent to collect the peak corresponding to apo-enterobactin (retention time will differ from holo-enterobactin).[4]

Quantitative Data Summary

Parameter	Value/Range	Notes
pH for Iron Release	2.5 - 4.0	Lower pH enhances the protonation and subsequent release of iron.[4]
Monitoring Wavelength	~495 nm	The absorbance of the ferric- enterobactin complex can be monitored to track its disappearance.
HPLC Column	C18 reverse-phase	A common choice for separating siderophores and their derivatives.

Protocol 2: Enzymatic Iron Removal using Ferric Enterobactin Esterase (Fes)

This method mimics the natural process of iron release in bacteria by using the Fes enzyme.

Methodology

- Preparation of Reaction Buffer:
 - Prepare a suitable reaction buffer for the Fes enzyme, typically around neutral pH (e.g., pH 7.4).
- Enzymatic Reaction:



- Add the purified Fes enzyme to the holo-enterobactin solution in the reaction buffer.
- Incubate the mixture at a temperature optimal for Fes activity (e.g., 37°C). The Fes
 enzyme will cleave the ester bonds of the enterobactin backbone.[1][2]
- Monitoring the Reaction:
 - The hydrolysis of the enterobactin backbone leads to a significant reduction in the molecule's affinity for iron, facilitating its release.[1]
 - The reaction can be monitored by observing the decrease in absorbance at the characteristic wavelength for the ferric-enterobactin complex.
- Separation and Purification:
 - Once the reaction is complete, the released iron and the hydrolyzed enterobactin fragments can be separated from any remaining complex using techniques like sizeexclusion chromatography or dialysis.

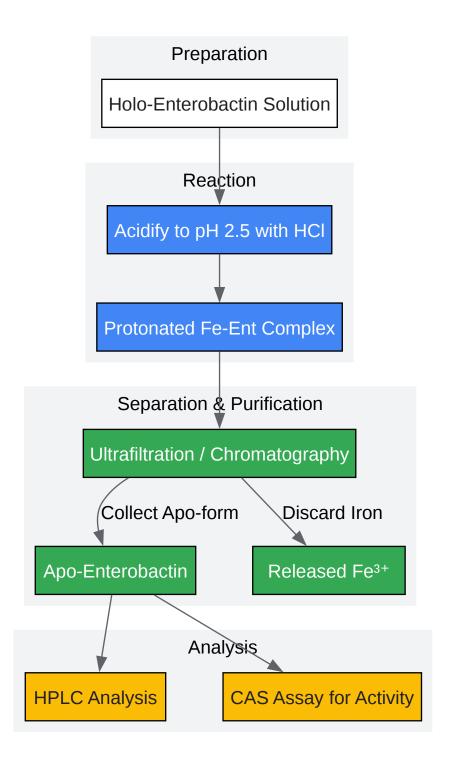
Quantitative Data Summary

Parameter	Value/Range	Notes
Enzyme	Ferric Enterobactin Esterase (Fes)	The primary enzyme for in vivo iron release from enterobactin. [2]
рН	~7.4	Fes is active at neutral pH, typical for cytoplasmic conditions.
Temperature	37°C	Optimal for many bacterial enzymes, including those from E. coli.

Visualizations

Experimental Workflow for Chemical Iron Removal



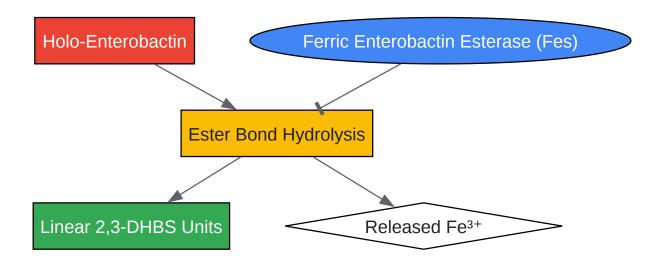


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Caption: Workflow for removing iron from holo-enterobactin via acidification.

Signaling Pathway for Enzymatic Iron Release





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Caption: Enzymatic cleavage of holo-enterobactin by Fes to release iron.

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